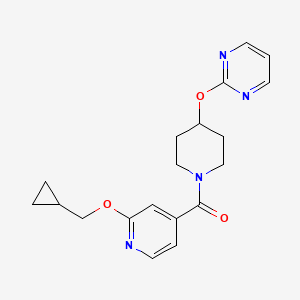

(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c24-18(15-4-9-20-17(12-15)25-13-14-2-3-14)23-10-5-16(6-11-23)26-19-21-7-1-8-22-19/h1,4,7-9,12,14,16H,2-3,5-6,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALOJWCQIBVXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Esterification of Nicotinic Acid: The process begins with the esterification of nicotinic acid to yield an ester intermediate.

Oxidation: The ester intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine, pyrimidine, or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as trimethylsilyl cyanide (TMSCN) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives, including those that incorporate pyridine and pyrimidine moieties. These compounds have shown efficacy against resistant strains of Candida auris, a major public health threat due to its resistance to conventional antifungal treatments. The mechanism involves inducing apoptosis and cell cycle arrest in fungal cells, suggesting a novel approach to combat fungal infections .

Antitumor Properties

Compounds similar to (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone have been investigated for their antitumor activities. They exhibit the ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle disruption. Studies indicate that these compounds can be effective against several cancer types, including breast and lung cancers .

Antimicrobial Applications

The structural characteristics of this compound suggest potential applications as an antimicrobial agent beyond antifungal activity. Its ability to disrupt microbial cell functions positions it as a candidate for further research in treating bacterial infections .

Neuroprotective Effects

Emerging research indicates that derivatives containing similar structural motifs may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Piperidine/Pyrrolidine Derivatives

Key Observations :

- Core Rings : The target compound employs a pyridine-piperidine scaffold, whereas CAS 1242887-47-3 substitutes piperidine with pyrrolidine, reducing ring size and rigidity .

- Substituents: The cyclopropylmethoxy group in the target compound may enhance metabolic stability compared to the 2,5-dimethylphenoxyethyl group in CAS 1309241-34-6, which introduces bulkier lipophilic substituents .

- Bioisosteric Replacements : The pyrimidin-2-yloxy group in the target compound could mimic adenine in kinase inhibitors, while the 3-methylpyridinyl group in CAS 1242887-47-3 may favor π-π stacking interactions .

Physicochemical and Pharmacokinetic Properties

- LogP: The cyclopropylmethoxy group likely lowers LogP compared to the 2,5-dimethylphenoxyethyl substituent (CAS 1309241-34-6), improving aqueous solubility .

Pharmacological Activity

- CAS 1309241-34-6: Limited data suggests use in kinase inhibitor research due to its piperidine-aminophenoxy motif, a common feature in EGFR or VEGFR inhibitors .

- CAS 1242887-47-3 : Pyrrolidine derivatives are prevalent in CNS-targeting agents (e.g., dopamine receptor modulators), but specific activity remains unverified .

Biological Activity

The compound (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone, often referred to as a pyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The structure features a cyclopropylmethoxy group attached to a pyridine ring, along with a piperidine moiety substituted with a pyrimidine group. This unique combination may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological pathways. The presence of the pyridine and piperidine rings suggests potential interactions with neurotransmitter receptors, enzymes, or other proteins involved in cellular signaling.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular homeostasis and proliferation.

Biological Activity Overview

Research has indicated that compounds similar to (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyridine and piperidine possess significant anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, often showing lower IC50 values compared to standard chemotherapeutic agents .

- Antimicrobial Properties : Some related compounds have exhibited antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal effects .

- Neuroprotective Effects : Certain derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Data Table: Biological Activities of Similar Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 0.09 | |

| Compound B | Antimicrobial | 32 | |

| Compound C | Neuroprotective | 18 |

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer potential of various pyridine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with similar structural motifs exhibited significant growth inhibition compared to controls .

- In Vivo Studies : In vivo studies involving animal models demonstrated that certain derivatives could effectively reduce tumor size and improve survival rates when administered alongside traditional chemotherapy agents .

- Neuroprotective Studies : Research focusing on neurodegenerative models showed that certain piperidine derivatives improved cognitive function and reduced neuronal apoptosis in models of Alzheimer's disease .

Q & A

How can synthetic routes for this compound be optimized to improve yield and regioselectivity?

Methodological Answer:

- Key Steps :

- Intermediate Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate reactive intermediates like the pyridinyl-piperidinyl methanone core .

- Protecting Groups : Protect the pyrimidin-2-yloxy moiety during cyclopropane-methoxy substitution to avoid side reactions .

- Catalysis : Employ palladium-catalyzed cross-coupling for pyridine functionalization, optimizing ligand choice (e.g., XPhos) and solvent (DMF) to enhance regioselectivity .

- Data Analysis : Track reaction progress via LC-MS and compare yields under varying conditions (temperature, solvent polarity).

What experimental strategies resolve conformational isomerism in X-ray crystallography for this compound?

Methodological Answer:

- Crystallization : Co-crystallize with stabilizing agents (e.g., DMSO) to lock specific conformations .

- Refinement : Use SHELXL for disorder modeling, applying restraints to anisotropic displacement parameters for overlapping atoms .

- Validation : Cross-validate with DFT-calculated conformational energies (B3LYP/6-31G*) to confirm dominant isomers .

How can contradictory solubility data across studies be reconciled?

Methodological Answer:

- Standardization : Conduct parallel solubility tests in buffered solutions (pH 4–8) at 25°C using UV-Vis spectroscopy .

- Factors to Assess :

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, ionic strength) .

What in vitro assays are suitable for evaluating its kinase inhibition potential?

Methodological Answer:

- Assay Design :

- Target Selection : Prioritize kinases with structural homology to pyridinyl-piperidinyl methanone targets (e.g., PI3K, JAK2) .

- Kinase Activity : Use fluorescence-based ADP-Glo™ assays with ATP concentrations near Km values.

- Selectivity Profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .

- Data Interpretation : Calculate IC50 values via nonlinear regression (GraphPad Prism) and compare to reference inhibitors.

How to address thermal instability during storage?

Methodological Answer:

- Stability Study :

- Mitigation :

What computational approaches validate docking predictions for this compound?

Methodological Answer:

- Docking Workflow :

- Experimental Validation : Perform SPR or ITC to measure binding kinetics and correlate with docking scores .

How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

- Modification Strategy :

- Biological Testing : Assess cytotoxicity (MTT assay) and target affinity (IC50 shifts) across analogs .

What safety protocols are critical for handling this compound?

Methodological Answer:

- Lab Practices :

- Toxicity Screening : Conduct Ames test for mutagenicity and zebrafish embryo assays for acute toxicity .

How to resolve NMR signal overlap in aromatic regions?

Methodological Answer:

- Advanced Techniques :

- 2D NMR : Use HSQC to assign proton-carbon correlations and NOESY for spatial proximity .

- Solvent Selection : Dissolve in DMSO-d6 to shift aromatic signals upfield.

- Data Processing : Apply Lorentz-Gauss deconvolution (Mnova) to separate overlapping peaks .

What statistical methods analyze dose-response contradictions in cellular assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.